1-(2,5-Dimethylphenyl)but-2-en-1-one

Description

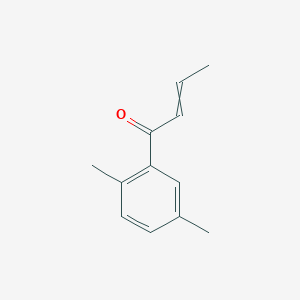

1-(2,5-Dimethylphenyl)but-2-en-1-one is an α,β-unsaturated ketone featuring a 2,5-dimethylphenyl substituent attached to a butenone backbone. This compound belongs to a class of aromatic ketones with applications in organic synthesis, particularly as intermediates in pharmaceuticals and fragrances. The 2,5-dimethylphenyl group enhances electron density at the aromatic ring, influencing reactivity in electrophilic substitutions and conjugation effects in the enone system.

Properties

CAS No. |

15561-15-6 |

|---|---|

Molecular Formula |

C8H4BrClN2O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-(2,5-dimethylphenyl)but-2-en-1-one |

InChI |

InChI=1S/C12H14O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h4-8H,1-3H3 |

InChI Key |

QQXCFWMNVWQGQX-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)C1=C(C=CC(=C1)C)C |

Canonical SMILES |

CC=CC(=O)C1=C(C=CC(=C1)C)C |

Synonyms |

1-(2,5-Dimethylphenyl)-2-buten-1-one |

Origin of Product |

United States |

Comparison with Similar Compounds

(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one

2-{2-[4-(2,5-Dimethylphenyl)-piperazin-1-yl]-ethyl}-quinoline

- Structure: Contains a piperazine-ethyl-quinoline moiety attached to the 2,5-dimethylphenyl group.

- Applications : Used in pharmaceuticals (e.g., dopamine receptor ligands) due to the piperazine ring’s ability to modulate bioavailability .

- Key Difference : The absence of the α,β-unsaturated ketone backbone limits conjugation effects but introduces nitrogen-based pharmacophores.

Analogs with Cyclic/Aliphatic Substituents

δ-Damascone (1-(2,6,6-Trimethylcyclohex-3-enyl)but-2-en-1-one)

- Structure : Replaces the 2,5-dimethylphenyl group with a 2,6,6-trimethylcyclohexenyl ring.

- Applications: Widely used in perfumery for its fruity-woody odor. The cyclohexenyl group enhances volatility and solubility in non-polar matrices compared to aromatic analogs .

- Synthesis: Typically derived from terpenoid precursors via acid-catalyzed cyclization and oxidation.

Data Tables

Table 2: Physicochemical Properties (Representative Examples)

*Estimated based on homologous compounds.

Research Findings and Gaps

- Reactivity : The 2,5-dimethylphenyl group in α,β-unsaturated ketones enhances stability toward nucleophilic attack compared to unsubstituted analogs, as seen in related chalcone derivatives .

- Gaps in Literature : Direct studies on this compound’s spectroscopic data, crystallography, and catalytic applications are sparse. Future work could leverage SHELX-based crystallography (as used for piperazine complexes ) to elucidate its solid-state structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.